Enrasentan - 167256-08-8

Enrasentan

Catalog Number: EVT-267340
CAS Number: 167256-08-8
Molecular Formula: C29H30O8
Molecular Weight: 506.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enrasentan is a member of the class of indanes that is 2,3-dihydro-1H-indene which is substituted by a 1,3-benzodioxol-5-yl group, carboxy group, 2-(2-hydroxyethoxy)-4-methoxyphenyl group and a propoxy group at positions 1S, 2R, 3S and 5, respectively. It is an orally active mixed endothelin A/B receptor antagonist with a 100-fold greater affinity for the endothelin A receptor. The drug was being developed by GSK for the treatment of congestive heart failure and pulmonary hypertension (clinical trials discontinued). It has a role as an endothelin receptor antagonist and an antihypertensive agent. It is a monocarboxylic acid, a member of benzodioxoles, an aromatic ether, a member of indanes, a monomethoxybenzene and a primary alcohol.
Overview

Enrasentan is a selective antagonist of endothelin receptors, specifically targeting the endothelin A and endothelin B receptors. It is primarily investigated for its potential therapeutic applications in treating cardiovascular diseases, including hypertension and heart failure. The compound's unique chemical structure and pharmacological properties make it a subject of interest in both academic research and pharmaceutical development.

Source

Enrasentan is classified under the chemical identifier 167256-08-8. It is synthesized through various chemical pathways that involve the formation of an indane core and subsequent functionalization to introduce different functional groups. This compound has been extensively studied for its role in modulating vascular responses mediated by endothelin peptides.

Classification

Enrasentan belongs to the class of compounds known as endothelin receptor antagonists. These agents play a crucial role in counteracting the effects of endothelin-1, a potent vasoconstrictor involved in various cardiovascular pathologies.

Synthesis Analysis

Methods

The synthesis of enrasentan involves multiple steps, which can be summarized as follows:

  1. Formation of the Indane Core: This step typically employs cyclization reactions to create the foundational structure of enrasentan.
  2. Introduction of Functional Groups: Various functional groups such as carboxy, hydroxyethoxy, methoxyphenyl, and propoxy are introduced through specific reactions tailored for each group.
  3. Purification: After synthesis, purification techniques like crystallization and chromatography are utilized to ensure high yield and purity of the final product.

Technical Details

The industrial production of enrasentan requires high-purity starting materials and optimized reaction conditions, including temperature, pressure, and solvent choice. These factors are critical to achieving a successful synthesis with minimal by-products.

Molecular Structure Analysis

Structure

Enrasentan features a complex molecular structure characterized by its indane core and various substituents that enhance its biological activity. The specific arrangement of atoms contributes to its ability to selectively bind to endothelin receptors.

Data

The molecular formula for enrasentan is C19_{19}H20_{20}N2_{2}O4_{4}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure. The compound's molecular weight is approximately 336.37 g/mol.

Chemical Reactions Analysis

Reactions

Enrasentan participates in several types of chemical reactions:

  1. Oxidation: Enrasentan can be oxidized using agents like potassium permanganate or hydrogen peroxide to form various metabolites.
  2. Reduction: Reduction reactions can modify functional groups on the molecule using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: Substitution reactions allow for the introduction of different functional groups through controlled reactions with halogens or nucleophiles.

Technical Details

The major products derived from these reactions include oxidized, reduced, and substituted derivatives that can be further explored for their pharmacological properties.

Mechanism of Action

Process

Enrasentan exerts its pharmacological effects by blocking both endothelin A and endothelin B receptors. The mechanism involves:

  • Endothelin A Receptor Antagonism: Located on smooth muscle cells, these receptors mediate vasoconstriction. By blocking their activity, enrasentan helps reduce vascular resistance.
  • Endothelin B Receptor Antagonism: Found on endothelial cells, these receptors promote the release of nitric oxide and prostacyclin. Antagonizing these receptors contributes to vasodilation and improved blood flow.

This dual action results in lowered blood pressure and reduced cardiac hypertrophy, making enrasentan a promising candidate for treating various cardiovascular conditions .

Physical and Chemical Properties Analysis

Physical Properties

Enrasentan is typically presented as a solid at room temperature with specific melting points dependent on purity levels. Its solubility characteristics can vary based on the solvent used during synthesis or formulation.

Chemical Properties

The compound demonstrates stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or temperatures. Its reactivity profile includes susceptibility to oxidation and reduction reactions as previously mentioned .

Applications

Scientific Uses

Enrasentan has significant applications in scientific research:

  • Pharmacological Studies: It serves as a model compound for studying endothelin receptor antagonism.
  • Biological Research: Investigated for its effects on cellular processes related to vasoconstriction and cell proliferation.
  • Medical Applications: Explored for therapeutic potential in treating conditions such as hypertension, heart failure, and other cardiovascular diseases.

Additionally, enrasentan's role in developing new cardiovascular drugs underscores its importance in pharmaceutical research .

Introduction to Endothelin System Biology and Therapeutic Targeting

Endothelin Signaling Pathways in Cardiovascular Pathophysiology

The endothelin (ET) system, anchored by the potent 21-amino-acid peptide endothelin-1 (ET-1), is a critical regulator of vascular tone, cellular proliferation, and fibrosis. ET-1 is synthesized primarily by vascular endothelial cells through a two-step proteolytic pathway:

  • Preproendothelin-1 (212 amino acids) is cleaved to form big ET-1 (38 amino acids) by furin-like endopeptidases.
  • Big ET-1 is converted to mature ET-1 by endothelin-converting enzymes (ECE-1/ECE-2) [4] [7].

ET-1 exerts its effects via two G-protein-coupled receptors:

  • ETA receptors: Located on vascular smooth muscle cells (VSMCs), mediate vasoconstriction, inflammation, and hypertrophy.
  • ETB receptors: Primarily on endothelial cells, induce vasodilation via nitric oxide (NO) and prostacyclin release, and clear ET-1 from circulation [4] [9].

Table 1: Endothelin Receptor Subtypes and Functions

ReceptorPrimary LocationDownstream EffectsPathophysiological Role
ETAVascular smooth muscleVasoconstriction, cell proliferation, fibrosisHypertension, cardiac hypertrophy, atherosclerosis
ETBEndothelial cellsVasodilation (NO/prostacyclin), ET-1 clearanceCounter-regulation of ETA; impaired in disease states
ETBRenal collecting ductsSodium excretion, diuresisSalt-sensitive hypertension when dysfunctional

In pathological states (e.g., hypertension, heart failure, chronic kidney disease), ET-1 overexpression drives:

  • Vascular remodeling: ET-1 promotes VSMC proliferation and extracellular matrix deposition via ETA receptors [4].
  • Neurohormonal activation: ET-1 stimulates aldosterone secretion and sympathetic nervous activity, exacerbating fluid retention and vasoconstriction [7] [9].
  • Renal dysfunction: Disrupts glomerular filtration and tubular sodium handling, contributing to proteinuria [4] [5].

Rationale for Endothelin Receptor Antagonism in Disease Modulation

Endothelin receptor antagonists (ERAs) offer a mechanistically targeted approach for diseases with ET system overactivation:

  • Hypertension: ET-1 plasma levels correlate with blood pressure severity, especially in salt-sensitive, African-American, and elderly populations [5] [8].
  • Resistant hypertension: Dual ETA/ETB blockade reduces BP by counteracting both vasoconstriction (ETA) and endothelial dysfunction (ETB) [2] [8].
  • Organ protection: ERAs mitigate vascular inflammation, fibrosis, and proteinuria by blocking ET-1’s pro-fibrotic effects [4] [7].

Table 2: Therapeutic Rationale for ERA Classes in Cardiovascular/Renal Diseases

ERA TypeMechanismAdvantagesClinical Evidence
Selective ETA antagonistsBlock ETA onlyPreserve ETB-mediated vasodilation/clearanceModest BP reduction; mixed renal outcomes
Dual ETA/ETB antagonistsBlock both receptorsComprehensive ET-1 suppression; enhance natriuresisRobust BP lowering (e.g., aprocitentan in PRECISION trial) [2] [8]
ECE inhibitorsInhibit ET-1 synthesisReduce all ET isoformsLimited clinical success due to redundant ET-1 pathways [7]

Key limitations of existing therapies (e.g., ACE inhibitors) include incomplete suppression of ET-1-driven pathways, justifying ERAs as add-on therapy [5] [8].

Emergence of Enrasentan as a Dual ETA/ETB Receptor Antagonist

Enrasentan (SB-217242) is an orally active, mixed ETA/ETB antagonist with 100-fold higher affinity for ETA vs. ETB receptors [1] [3]. Its chemical structure features a benzodioxole core and carboxylic acid moiety, enabling competitive binding to both receptor subtypes [3] [6].

Table 3: Preclinical Efficacy of Enrasentan in Disease Models

Disease ModelKey FindingsProposed MechanismSource
Hypertensive ratsReduced BP, prevented cardiac/renal damageETA/ETB blockade → vasodilation + reduced fibrosis [1]
Cardiac hypertrophy (rat banding)Lowered LV mass index, improved survivalSuppressed ET-1-driven myocyte hypertrophy [1] [6]
Stroke modelsReduced ischemic brain areaImproved cerebral blood flow via vasodilation [1]
Hyperinsulinemic hypertensionNormalized BP, prevented renal injuryImproved insulin-mediated NO bioavailability [1]

In human studies, enrasentan demonstrated mixed outcomes:

  • Heart failure (NYHA Class II-III): No additive benefit when combined with standard therapy (ACE inhibitors/diuretics), contrasting with animal data [1] [6].
  • LV remodeling: Increased left ventricular end-diastolic volume index (LVEDVI) vs. enalapril, suggesting adverse remodeling despite higher cardiac output [6].
  • Neurohormonal effects: Elevated norepinephrine levels, potentially counteracting benefits [6].

Enrasentan’s development was deprioritized due to these limitations, but its pharmacology informed next-generation dual ERAs like aprocitentan, recently approved for resistant hypertension [2] [8].

Properties

CAS Number

167256-08-8

Product Name

Enrasentan

IUPAC Name

(1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(2-hydroxyethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid

Molecular Formula

C29H30O8

Molecular Weight

506.5 g/mol

InChI

InChI=1S/C29H30O8/c1-3-11-34-19-6-7-20-22(14-19)27(21-8-5-18(33-2)15-24(21)35-12-10-30)28(29(31)32)26(20)17-4-9-23-25(13-17)37-16-36-23/h4-9,13-15,26-28,30H,3,10-12,16H2,1-2H3,(H,31,32)/t26-,27+,28+/m0/s1

InChI Key

GLCKXJLCYIJMRB-UPRLRBBYSA-N

SMILES

CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5

Solubility

Soluble in DMSO, not in water

Synonyms

(1S,2R,3S)-3-(2-(2-Hydroxyethoxy)-4-methoxyphenyl)-1-(3,4- (methylenedioxy)phenyl)-5-propoxy-2-indancarboxylic acid
3-(2-(2-hydroxyeth-1-yloxy)-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indan-2-carboxylic acid
enrasentan
SB 217242
SB-217242

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5

Isomeric SMILES

CCCOC1=CC2=C(C=C1)[C@@H]([C@H]([C@@H]2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.